molecular formula C13H14N2O3 B2965384 3-methoxy-N-(4-methylbenzyl)isoxazole-5-carboxamide CAS No. 1428374-11-1

3-methoxy-N-(4-methylbenzyl)isoxazole-5-carboxamide

Cat. No. B2965384
CAS RN: 1428374-11-1
M. Wt: 246.266
InChI Key: QWKBRODPVGJQMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Molecular Structure Analysis

The molecular structure of “3-methoxy-N-(4-methylbenzyl)isoxazole-5-carboxamide” is characterized by the presence of an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Chemical Reactions Analysis

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .

Scientific Research Applications

Nonlinear Optical Materials

The compound has potential applications in the field of nonlinear optics (NLO) . NLO materials are crucial for various technologies, including frequency conversion, laser technology, optical switching, and optical data storage. The related compound 4-hydroxy-3-methoxybenzaldehyde nicotinamide has been studied for its third harmonic nonlinear optical applications, indicating that similar compounds like 3-methoxy-N-(4-methylbenzyl)isoxazole-5-carboxamide could also be promising candidates for NLO applications .

properties

IUPAC Name

3-methoxy-N-[(4-methylphenyl)methyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-9-3-5-10(6-4-9)8-14-13(16)11-7-12(17-2)15-18-11/h3-7H,8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKBRODPVGJQMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC(=NO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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